molecular formula C28H26BFO6 B13343362 4'-(Fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

4'-(Fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one

Cat. No.: B13343362
M. Wt: 488.3 g/mol
InChI Key: BTLNDYPAHNICAC-UHFFFAOYSA-N
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Description

4’-(Fluoromethyl)-6’-methoxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Fluoromethyl)-6’-methoxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps. One common approach is to start with a suitable isobenzofuran derivative, which undergoes a series of reactions including fluoromethylation, methoxylation, and spirocyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-(Fluoromethyl)-6’-methoxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4’-(Fluoromethyl)-6’-methoxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Fluoromethyl)-6’-methoxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The fluoromethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxaborolan group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Fluoromethyl)-6’-methoxy-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous .

Properties

Molecular Formula

C28H26BFO6

Molecular Weight

488.3 g/mol

IUPAC Name

4'-(fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C28H26BFO6/c1-26(2)27(3,4)36-29(35-26)22-13-12-21-24(18(22)15-30)33-23-14-16(32-5)10-11-20(23)28(21)19-9-7-6-8-17(19)25(31)34-28/h6-14H,15H2,1-5H3

InChI Key

BTLNDYPAHNICAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC)C6=CC=CC=C6C(=O)O4)CF

Origin of Product

United States

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